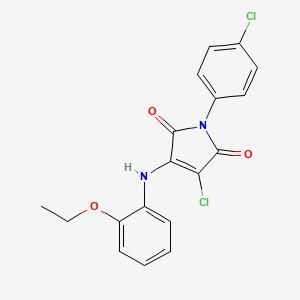![molecular formula C17H12Cl2N2O3 B3474010 3-CHLORO-1-(4-CHLOROPHENYL)-4-[(3-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3474010.png)
3-CHLORO-1-(4-CHLOROPHENYL)-4-[(3-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
描述
3-CHLORO-1-(4-CHLOROPHENYL)-4-[(3-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound that belongs to the class of pyrrole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-1-(4-CHLOROPHENYL)-4-[(3-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Chlorination: Introduction of chlorine atoms can be done using reagents like thionyl chloride or phosphorus pentachloride.
Amination: The amino group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reactions.
Purification: Techniques like recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions may convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.
科学研究应用
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing other biologically active compounds.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in disease pathways.
Medicine
Drug Development: Investigated for its potential therapeutic effects in treating diseases like cancer or infections.
Industry
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-CHLORO-1-(4-CHLOROPHENYL)-4-[(3-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
相似化合物的比较
Similar Compounds
1-(4-Chlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione: Lacks the methoxy and amino groups.
3-Chloro-1-(4-chlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione: Lacks the methoxy group.
Uniqueness
The presence of both the methoxy and amino groups in 3-CHLORO-1-(4-CHLOROPHENYL)-4-[(3-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE may confer unique biological activities and chemical reactivity compared to its analogs.
属性
IUPAC Name |
3-chloro-1-(4-chlorophenyl)-4-(3-methoxyanilino)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3/c1-24-13-4-2-3-11(9-13)20-15-14(19)16(22)21(17(15)23)12-7-5-10(18)6-8-12/h2-9,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBMJSGTMYALAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-CHLORO-1-(2-CHLOROPHENYL)-4-[(4-ETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3473929.png)
![1-(4-BROMOPHENYL)-3-CHLORO-4-[(3,4-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3473937.png)
![1-(4-bromophenyl)-3-chloro-4-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3473941.png)
![1-(4-BROMOPHENYL)-3-CHLORO-4-[(2-ETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3473946.png)
![1-(4-bromophenyl)-3-chloro-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3473970.png)
![2-[[1-(4-Bromophenyl)-4-chloro-2,5-dioxopyrrol-3-yl]amino]benzoic acid](/img/structure/B3473971.png)
![Ethyl 3-[[4-chloro-1-(4-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoate](/img/structure/B3473973.png)
![3-[[4-Chloro-1-(4-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid](/img/structure/B3473974.png)
![2-[[4-Chloro-1-(4-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid](/img/structure/B3473979.png)
![3-chloro-1-(4-chlorophenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3473986.png)

![3-CHLORO-1-(4-CHLOROPHENYL)-4-[(3,5-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3474009.png)
![3-CHLORO-1-(4-CHLOROPHENYL)-4-[(4-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3474016.png)

